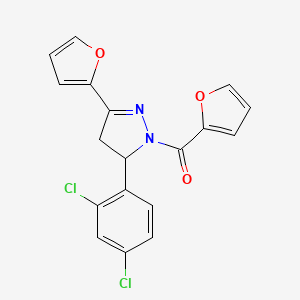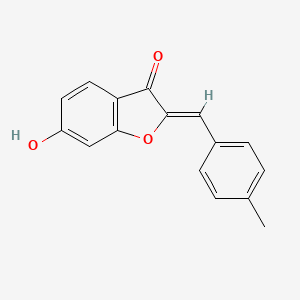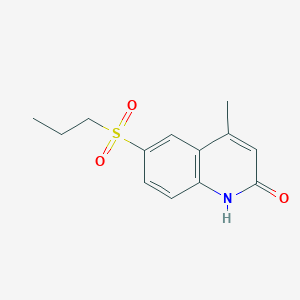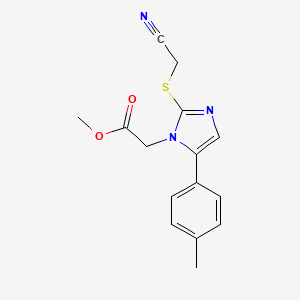
methyl 2-(2-((cyanomethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(2-((cyanomethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate” is a complex organic compound. The “p-tolyl” group in the compound is derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 4-position . This group is commonly found in the structure of diverse chemical compounds .
Chemical Reactions Analysis
The compound likely undergoes a variety of chemical reactions, depending on the conditions and reagents used. The tolyl group, for example, is known to participate in various reactions, including Williamson etherification and C-C coupling reactions .Applications De Recherche Scientifique
Catalyst in Chemical Reactions
N-heterocyclic carbenes, including imidazol-2-ylidenes derivatives, have been identified as efficient catalysts in transesterification and acylation reactions. These compounds mediate the acylation of alcohols with esters at low catalyst loadings, enabling the formation of corresponding esters in short reaction times and at room temperature. This catalytic activity underscores the importance of imidazole derivatives in facilitating organic synthesis processes (Grasa, Kissling, & Nolan, 2002).
Synthesis of Imidazole Derivatives
Imidazole derivatives, including those with a substituted acetate group, have been synthesized through various methods. These compounds serve as intermediates in the production of optically active imidazole oxides, demonstrating their versatility in chemical synthesis. The transformation of these intermediates into dihydro-1H-imidazole-thione derivatives through sulfur-transfer reactions further illustrates their applicability in creating a diverse range of chemical structures (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).
Formation of Complex Compounds
The reactivity of imidazole and thiazole derivatives has been explored, leading to the synthesis of compounds with potential biological activity. This includes the creation of thiohydantoins and thiazoles, which have been investigated for their antimicrobial properties. Such studies highlight the role of methyl 2-(2-((cyanomethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate and its derivatives in the development of new pharmaceutical agents (Hady, 2012).
Solar Cell Applications
Molecular engineering has utilized organic sensitizers, including imidazole-based compounds, for solar cell applications. These sensitizers, engineered at the molecular level, exhibit high efficiency in converting photon energy to electrical energy. The incorporation of imidazole derivatives into the sensitizers’ structure plays a crucial role in achieving high incident photon to current conversion efficiency, underscoring the potential of such compounds in renewable energy technologies (Kim et al., 2006).
Propriétés
IUPAC Name |
methyl 2-[2-(cyanomethylsulfanyl)-5-(4-methylphenyl)imidazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-11-3-5-12(6-4-11)13-9-17-15(21-8-7-16)18(13)10-14(19)20-2/h3-6,9H,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDBHOUKMJXHEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC(=O)OC)SCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2928904.png)
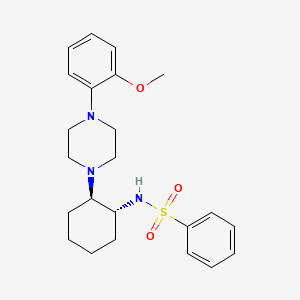
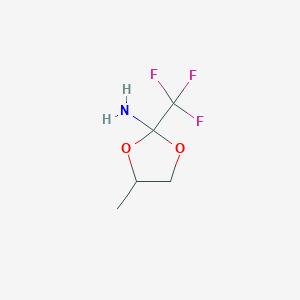
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2928907.png)

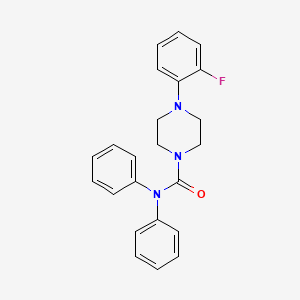

![5-(4-chlorophenyl)-2-[5-[4-chloro-3-(trifluoromethoxy)phenyl]-2-furyl]-4-methyl-1H-imidazole](/img/structure/B2928913.png)
![3-[(4-Chlorobenzyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile](/img/structure/B2928916.png)
